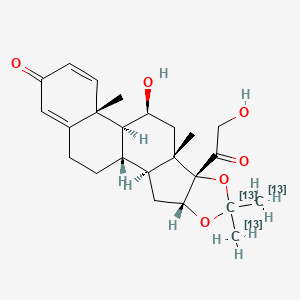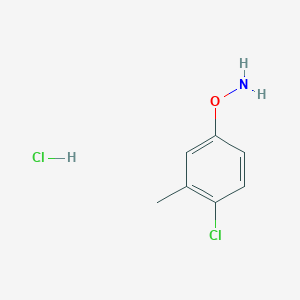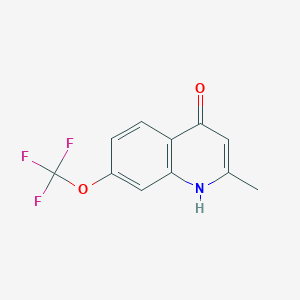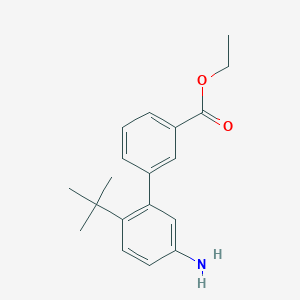
O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C7H8N2O3ClF. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-fluoro-2-nitrobenzyl group. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 4-fluoro-2-nitrobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as methanol or ethanol, under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The hydroxylamine group can be oxidized to a nitroso group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Reduction: 4-Fluoro-2-aminobenzylhydroxylamine.
Substitution: Various substituted benzylhydroxylamines depending on the nucleophile used.
Oxidation: 4-Fluoro-2-nitrosobenzylhydroxylamine.
Applications De Recherche Scientifique
O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The hydroxylamine group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new compounds. The nitro group can undergo reduction or oxidation, altering the chemical properties of the compound and enabling its use in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(4-Nitrobenzyl)hydroxylamine Hydrochloride: Similar structure but lacks the fluoro substituent.
O-(4-Chloro-2-nitrobenzyl)hydroxylamine Hydrochloride: Similar structure with a chloro substituent instead of fluoro.
O-(4-Methyl-2-nitrobenzyl)hydroxylamine Hydrochloride: Similar structure with a methyl substituent.
Uniqueness
O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride is unique due to the presence of the fluoro substituent, which can influence the compound’s reactivity and properties. The fluoro group can enhance the compound’s stability and alter its electronic properties, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H8ClFN2O3 |
|---|---|
Poids moléculaire |
222.60 g/mol |
Nom IUPAC |
O-[(4-fluoro-2-nitrophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7FN2O3.ClH/c8-6-2-1-5(4-13-9)7(3-6)10(11)12;/h1-3H,4,9H2;1H |
Clé InChI |
NWGMNDKQBDAGDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)[N+](=O)[O-])CON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid](/img/structure/B13716124.png)

![Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13716137.png)






![8-(4-Chlorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13716171.png)
![2-[[Bis(Boc)amino]methyl]benzonitrile](/img/structure/B13716180.png)


![5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)
